4-[(3-Fluorophenyl)methyl]oxane-4-carboxylic acid
CAS No.: 1380300-75-3
Cat. No.: VC2948433
Molecular Formula: C13H15FO3
Molecular Weight: 238.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1380300-75-3 |
|---|---|
| Molecular Formula | C13H15FO3 |
| Molecular Weight | 238.25 g/mol |
| IUPAC Name | 4-[(3-fluorophenyl)methyl]oxane-4-carboxylic acid |
| Standard InChI | InChI=1S/C13H15FO3/c14-11-3-1-2-10(8-11)9-13(12(15)16)4-6-17-7-5-13/h1-3,8H,4-7,9H2,(H,15,16) |
| Standard InChI Key | RXNSIWMZXKBHEH-UHFFFAOYSA-N |
| SMILES | C1COCCC1(CC2=CC(=CC=C2)F)C(=O)O |
| Canonical SMILES | C1COCCC1(CC2=CC(=CC=C2)F)C(=O)O |
Introduction
4-[(3-Fluorophenyl)methyl]oxane-4-carboxylic acid is a complex organic compound that has garnered attention in various fields of chemistry and pharmacology due to its unique structural properties. This compound belongs to the class of oxane derivatives, which are known for their diverse biological activities and applications in drug synthesis. Despite its potential, detailed information on this specific compound is limited, and it is essential to compile available data from reliable sources to understand its characteristics and potential applications.
Synthesis Methods
The synthesis of 4-[(3-Fluorophenyl)methyl]oxane-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common approach involves the alkylation of an oxane derivative with a 3-fluorobenzyl halide, followed by oxidation to introduce the carboxylic acid group. The specific conditions and reagents used can vary depending on the desired yield and purity.
Synthesis Steps:
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Alkylation: Reaction of an oxane derivative with 3-fluorobenzyl chloride in the presence of a base.
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Oxidation: Conversion of the alkylated product to the carboxylic acid using oxidizing agents like potassium permanganate.
Biological and Pharmacological Activities
While specific biological activities of 4-[(3-Fluorophenyl)methyl]oxane-4-carboxylic acid are not well-documented, compounds with similar structures have shown potential in various therapeutic areas. Oxane derivatives are known for their antimicrobial, anti-inflammatory, and antioxidant properties, suggesting that this compound could have similar applications.
| Potential Activity | Description |
|---|---|
| Antimicrobial Activity | Inhibition of microbial growth, potentially useful against bacterial or fungal infections. |
| Anti-inflammatory Activity | Reduction of inflammation, which could be beneficial in treating conditions like arthritis. |
| Antioxidant Activity | Neutralization of free radicals, contributing to protection against oxidative stress-related diseases. |
Applications in Organic Synthesis
4-[(3-Fluorophenyl)methyl]oxane-4-carboxylic acid serves as a versatile intermediate in organic synthesis. Its carboxylic acid group allows for easy modification through esterification or amidation reactions, making it a useful precursor for synthesizing more complex molecules. The fluorophenyl group can participate in various coupling reactions, further expanding its utility in synthesizing pharmaceuticals and other bioactive compounds.
Example Reactions:
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Esterification: Reaction with alcohols to form esters.
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Amidation: Reaction with amines to form amides.
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Coupling Reactions: Participation in Suzuki or Heck reactions to form complex aromatic compounds.
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